4-Bromo-6-cyclopentylpyrimidine
Description
Significance of Halogenated Pyrimidine (B1678525) Scaffolds in Modern Chemical Synthesis
The introduction of a halogen atom, such as bromine, onto the pyrimidine ring at the 4-position, as seen in 4-Bromo-6-cyclopentylpyrimidine, is a key strategy in modern organic synthesis. Halogenated pyrimidines are valuable building blocks, primarily due to their utility in transition metal-catalyzed cross-coupling reactions. nih.gov The bromine atom can be readily substituted with a wide variety of other functional groups, including aryl, alkyl, and amino moieties, through reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. This synthetic handle allows for the rapid generation of diverse molecular libraries for biological screening.
Furthermore, halogenation can significantly influence a molecule's electronic properties. The electrophilic nature of bromine can alter the charge distribution within the pyrimidine ring, potentially affecting its interaction with biological targets. bldpharm.com Halogen bonding, a non-covalent interaction where the halogen atom acts as a Lewis acid, is also gaining recognition as a significant force in molecular recognition and ligand-protein binding, which can enhance the affinity and specificity of a drug candidate. nih.gov Studies on halogenated pyrrolo[3,2-d]pyrimidines have shown that these compounds possess antiproliferative activity, highlighting the potential of halogenated pyrimidine cores in the development of new therapeutic agents.
The Role of Cyclopentyl Substituents in Molecular Design and Interactions
The incorporation of a cyclopentyl group at the 6-position of the pyrimidine ring is a deliberate design choice aimed at modulating the molecule's properties. Cycloalkyl groups, like the cyclopentyl moiety, are often used in drug design to introduce conformational rigidity and increase the fraction of sp3-hybridized carbons, which can lead to improved metabolic stability and reduced off-target effects. The cyclopentyl group is large enough to create specific steric interactions within a binding pocket, potentially enhancing potency and selectivity, yet small enough to allow for efficient binding.
A study on cyclopentyl-pyrimidine based analogues identified them as novel and potent inhibitors of the Insulin-like growth factor 1 receptor (IGF-1R), a target in cancer therapy. researchgate.net This research demonstrated that the presence of the cyclopentyl fused to the pyrimidine core was a key factor in achieving high inhibitory activity. researchgate.net The cyclopentyl group can influence a compound's pharmacokinetic profile by increasing its lipophilicity, which can affect properties such as absorption, distribution, metabolism, and excretion (ADME). The strategic placement of such a group is a critical aspect of modern medicinal chemistry.
Overview of Research Directions in Pyrimidine Chemistry for Advanced Applications
Current research in pyrimidine chemistry is heavily focused on the discovery and development of novel therapeutic agents for a wide range of diseases. The ability to functionalize the pyrimidine scaffold at various positions allows for the creation of highly specific and potent molecules. nih.gov A major area of investigation is the development of kinase inhibitors, as many approved and investigational drugs targeting these enzymes contain a pyrimidine core.
The development of pyrimidine-based drugs for central nervous system disorders is another active area of research, with compounds being designed to target receptors such as serotonin (B10506) and adenosine (B11128). researchgate.net Furthermore, the synthesis of novel pyrimidine derivatives with potential applications in materials science is also being explored. The combination of a reactive halogen and a sterically influential cycloalkyl group, as seen in this compound, provides a versatile platform for the development of new molecules with tailored properties for advanced applications in both medicine and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-cyclopentylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-9-5-8(11-6-12-9)7-3-1-2-4-7/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETYUZZLTZTKID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101297853 | |
| Record name | Pyrimidine, 4-bromo-6-cyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101297853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086382-17-3 | |
| Record name | Pyrimidine, 4-bromo-6-cyclopentyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086382-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 4-bromo-6-cyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101297853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromo 6 Cyclopentylpyrimidine and Its Analogs
Strategic Design of Precursors and Starting Materials
The successful synthesis of 4-Bromo-6-cyclopentylpyrimidine hinges on the careful selection and preparation of its foundational components. This involves the strategic synthesis of halogenated pyrimidine (B1678525) intermediates and the subsequent introduction of the cyclopentyl moiety.
Synthesis of Halogenated Pyrimidine Intermediates
Halogenated pyrimidines are crucial precursors, with their reactivity enabling further functionalization. The synthesis of these intermediates often begins with the construction of the pyrimidine ring itself. A widely used method involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or guanidine derivative. bu.edu.eg For instance, the cyclocondensation of β-keto esters with amidines can yield highly substituted 4-pyrimidinols. organic-chemistry.org
Once the pyrimidine nucleus is formed, halogenation is a key step. Various reagents and conditions can be employed to introduce a halogen, typically chlorine or bromine, at specific positions. For example, the conversion of pyrimidones to chloropyrimidines can be achieved using reagents like phosphorus oxychloride. bhu.ac.in Bromination can be accomplished with agents such as N-bromosuccinimide (NBS) or bromine in various solvents. mdpi.comnih.gov The choice of halogenating agent and reaction conditions is critical for achieving the desired regioselectivity, particularly at the C4 and C6 positions.
| Starting Material | Reagent | Product | Reference |
| Barbituric acid | Phosphorus oxychloride | 2,4,6-trichloropyrimidine | wikipedia.org |
| Uracil | Bromine in Acetic Acid | 5-Bromouracil | bu.edu.eg |
| Pyrimidine Nucleosides | N-bromosuccinimide (NBS) in DMF | 5-Bromopyrimidine Nucleosides | mdpi.com |
Introduction of Cyclopentyl Moieties onto Pyrimidine Nucleus
With a halogenated pyrimidine in hand, the next strategic step is the introduction of the cyclopentyl group. This is often accomplished through cross-coupling reactions. The cyclopentyl group itself is a five-membered ring of carbon atoms, and its incorporation can influence the conformational preferences and biological activity of the final molecule. fiveable.me
One common approach involves the reaction of a halogenated pyrimidine with a cyclopentyl-containing organometallic reagent, such as a Grignard reagent (cyclopentylmagnesium bromide) or an organozinc reagent. These reactions are typically catalyzed by a transition metal, such as palladium or nickel, which facilitates the carbon-carbon bond formation between the pyrimidine ring and the cyclopentyl group. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and minimizing side reactions. nih.govnih.gov
Direct Synthetic Routes to this compound
Palladium-Catalyzed Synthetic Approaches for Brominated Pyrimidines
Palladium catalysis has revolutionized the synthesis of substituted aromatic and heteroaromatic compounds, including pyrimidines. thieme-connect.desioc-journal.cn Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful tools for introducing various substituents onto the pyrimidine ring. sioc-journal.cnrsc.org
In the context of synthesizing brominated pyrimidines, palladium catalysts can be employed to directly couple a pyrimidine core with a bromine source. researchgate.net More commonly, a pre-brominated pyrimidine is coupled with another fragment. For instance, a dihalogenated pyrimidine can undergo selective palladium-catalyzed coupling reactions. By carefully controlling the reaction conditions and the choice of catalyst and ligands, it is possible to selectively react at one halogenated position while leaving the other intact for subsequent transformations. researchgate.net For example, the arylation of 5-halouracils can be achieved using palladium catalysts. researchgate.net
| Reaction Type | Catalyst | Reactants | Product | Reference |
| Suzuki Coupling | Pd(PPh3)4 | 6-bromo-4-chlorothienopyrimidine, Arylboronic acid | 6-aryl-4-chlorothienopyrimidine | researchgate.net |
| Direct Arylation | Pd2(dba)3 | 1-N-benzyl-5-iodouracil, Benzene | 5-phenyluracil derivative | researchgate.net |
| Sonogashira Coupling | PdCl2(PPh3)2/CuI | 4-iodopyrrolopyrimidine, Terminal alkyne | 4-alkynylpyrrolopyrimidine | researchgate.net |
Nucleophilic Substitution Reactions in Pyrimidine Synthesis
The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the C2, C4, and C6 positions. bhu.ac.inwikipedia.org This reactivity is fundamental to many synthetic strategies for functionalizing the pyrimidine core.
Leaving groups, such as halogens (e.g., chlorine, bromine), are readily displaced by a variety of nucleophiles. bhu.ac.in In the synthesis of this compound, a key step could involve the nucleophilic displacement of a leaving group at the 6-position of a 4-bromopyrimidine precursor by a cyclopentyl nucleophile. Alternatively, a di-substituted pyrimidine, such as 4,6-dichloropyrimidine, could be selectively reacted with a cyclopentyl nucleophile at one position, followed by the introduction or retention of the bromine at the other. The success of these reactions depends on the relative reactivity of the leaving groups and the nucleophilicity of the attacking species. For instance, the reaction of 2,4-dichloropyrimidine with an amine can lead to selective substitution at the C4 position. mdpi.com
Advanced Synthetic Strategies and Optimization
Continuous research in organic synthesis has led to the development of more advanced and efficient methods for constructing complex molecules like this compound. These strategies often focus on improving reaction efficiency, reducing the number of synthetic steps, and employing more environmentally friendly conditions.
Optimization of existing methods is also a critical aspect. This can involve screening different catalysts, ligands, solvents, and reaction temperatures to maximize the yield and purity of the desired product. For example, in palladium-catalyzed reactions, the choice of ligand can have a profound impact on the reaction's outcome. researchgate.net Similarly, for nucleophilic substitution reactions, the selection of the base and solvent can be crucial for achieving the desired transformation. nih.gov
Recent advancements include the development of one-pot, multi-component reactions where several starting materials are combined in a single reaction vessel to form the final product in a cascade of reactions. mdpi.com These approaches are highly efficient and atom-economical. Furthermore, direct C-H functionalization has emerged as a powerful tool, allowing for the direct introduction of substituents onto the pyrimidine ring without the need for pre-functionalization with a leaving group. thieme-connect.de While still an area of active research, these advanced strategies hold great promise for the future synthesis of this compound and its derivatives.
Microwave-Assisted and Green Chemistry Methodologies in Pyrimidine Synthesis
Traditional methods for synthesizing pyrimidines often involve hazardous solvents, toxic reagents, and long reaction times. rasayanjournal.co.in Green chemistry principles and microwave-assisted synthesis have emerged as powerful alternatives to address these shortcomings, offering faster, safer, and more efficient routes to pyrimidine derivatives. rasayanjournal.co.innih.gov
Microwave irradiation has become a cornerstone of modern organic synthesis due to its ability to rapidly and efficiently heat polar substances. nih.govtandfonline.com This technique dramatically reduces reaction times, often from hours to minutes, while improving product yields and purity. tandfonline.comnih.gov The heating mechanism in microwave-induced synthesis involves dipolar polarization and ionic conduction, which is a more direct and efficient energy transfer compared to conventional heating. nih.gov A notable example is the Biginelli three-component cyclocondensation reaction to form oxo- and thioxopyrimidines, where microwave irradiation leads to yields of 65–90% in a fraction of the time required by classical methods. tandfonline.com
Green chemistry encompasses a broader range of sustainable techniques that are often used in conjunction with microwave heating. rasayanjournal.co.in These methods prioritize environmental protection, financial feasibility, and the generation of high-quality products with minimal waste. rasayanjournal.co.innih.gov Key green approaches applicable to pyrimidine synthesis include:
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single pot to form a final product, incorporating most or all of the starting materials. rasayanjournal.co.in This enhances efficiency and reduces waste.
Solvent-Free Approaches: Conducting reactions without a solvent (neat) or in recyclable organic solvents minimizes environmental pollution and simplifies the workup procedure. rasayanjournal.co.innih.gov
Ultrasonic Synthesis: The use of ultrasound irradiation can promote shorter reaction times and provide higher yields compared to conventional methods. nih.gov
Green Catalysts and Solvents: The use of biodegradable or less toxic catalysts and solvents, such as ionic liquids, aligns with the principles of sustainable chemistry. rasayanjournal.co.in
These methodologies collectively offer significant advantages over traditional synthetic routes, as highlighted in the comparative data below.
Table 1: Comparison of Synthetic Methods for Pyrimidine Derivatives
| Method | Typical Reaction Time | Typical Yield | Key Advantages | Citations |
|---|---|---|---|---|
| Conventional Heating | Several hours | Moderate to Good | Well-established procedures | tandfonline.comnih.gov |
| Microwave-Assisted | Minutes to < 1 hour | Good to Excellent (65-90%+) | Rapid reaction rates, higher yields, ease of work-up, energy efficiency | nih.govtandfonline.comresearchgate.net |
| Ultrasound-Assisted | Minutes to < 1 hour | High to Excellent | Shorter reaction times, high purity, improved yields | nih.gov |
| Multicomponent Reactions | Variable (often rapid) | Good to Excellent | High atom economy, reduced waste, simplified procedures | rasayanjournal.co.in |
Stereoselective Synthesis of Pyrimidine Derivatives
Stereoselectivity in the synthesis of pyrimidine derivatives is primarily concerned with controlling the three-dimensional arrangement of atoms in substituents attached to the pyrimidine ring, as the aromatic ring itself is planar. For a target molecule such as this compound, stereochemical considerations would apply if the cyclopentyl group contained one or more chiral centers.
The synthesis of specific stereoisomers of pyrimidine derivatives typically relies on one of two strategies:
Chiral Starting Materials: The most straightforward approach involves using a precursor that already contains the desired stereochemistry. For instance, to synthesize a specific enantiomer of a pyrimidine with a chiral side chain, the synthesis would begin with an enantiomerically pure starting material.
Asymmetric Reactions: These reactions create a chiral center selectively, leading to a predominance of one stereoisomer over others.
While the pyrimidine core is achiral, the introduction of substituents can lead to stereoisomers, including enantiomers and diastereomers. Achieving stereoselectivity is crucial in medicinal chemistry, as different stereoisomers of a drug can have vastly different biological activities. Research into the synthesis of pyrimidine derivatives often focuses on regioselectivity—controlling the position of substitution on the ring—which is a distinct but related challenge. researchgate.net For example, nucleophilic attack on dichloropyrimidines can be highly regioselective, favoring substitution at the C-4 position. researchgate.net The principles of stereoselective synthesis are applied to the precursors, which are then used to construct the pyrimidine ring, thereby embedding the desired stereochemistry into the final molecule. mdpi.com
Development of Parallel Synthesis and High-Throughput Approaches
Parallel synthesis and high-throughput experimentation are essential tools in modern drug discovery, enabling the rapid generation and screening of large, diverse libraries of compounds. spirochem.com These techniques are particularly well-suited for exploring the chemical space around a core scaffold like pyrimidine to identify lead compounds for drug development. spirochem.com
Parallel synthesis involves the simultaneous synthesis of a large number of compounds in a spatially separated manner, such as in 24- or 96-well plates. spirochem.com This methodology allows medicinal chemists to efficiently produce a library of related molecules by systematically varying the starting materials. For the synthesis of a library of 2,4,6-trisubstituted pyrimidines, for example, different amidines, ketones, and other building blocks can be combined in a combinatorial fashion. This approach significantly accelerates the process of identifying structure-activity relationships (SAR).
Key aspects of these high-throughput approaches include:
Library Synthesis: The rapid generation of hundreds or thousands of compounds is crucial for initial hit identification in drug screening programs. spirochem.com
Reaction Optimization: High-throughput experimentation allows for the simultaneous testing of multiple reaction parameters (e.g., catalysts, solvents, temperatures) to quickly identify the most effective conditions for a given synthesis. spirochem.com
Solid-Phase Synthesis (SPS): This technique, where molecules are built on a solid polymer support, is often integrated into parallel synthesis workflows. acs.org It simplifies the purification process, as excess reagents and byproducts can be washed away, making it highly amenable to automation.
The combination of microwave-assisted synthesis with solution-phase parallel synthesis has been shown to be a highly effective strategy for creating libraries of substituted pyrimidines, further accelerating the discovery process. acs.org
Table 2: Conceptual Parallel Synthesis for a Pyrimidine Library
| Well | Building Block A (e.g., Amidine) | Building Block B (e.g., β-Diketone) | Resulting Pyrimidine Substituent Pattern |
|---|---|---|---|
| A1 | Guanidine | Acetylacetone | 2-amino-4,6-dimethylpyrimidine |
| A2 | Guanidine | Benzoylacetone | 2-amino-4-methyl-6-phenylpyrimidine |
| A3 | Guanidine | Dibenzoylmethane | 2-amino-4,6-diphenylpyrimidine |
| B1 | Acetamidine | Acetylacetone | 2,4,6-trimethylpyrimidine |
| B2 | Acetamidine | Benzoylacetone | 2,4-dimethyl-6-phenylpyrimidine |
Chemical Reactivity and Functional Group Transformations of 4 Bromo 6 Cyclopentylpyrimidine
Reactivity of the Bromine Atom
The bromine atom at the 4-position of the pyrimidine (B1678525) ring is the most reactive site for various chemical transformations. Its reactivity is primarily exploited through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying 4-bromo-6-cyclopentylpyrimidine. wikipedia.org In this type of reaction, a nucleophile displaces the bromide ion. The pyrimidine ring, being an electron-deficient heteroaromatic system, facilitates this reaction. The presence of two nitrogen atoms in the pyrimidine ring withdraws electron density, making the carbon atoms, particularly at positions 2, 4, and 6, susceptible to nucleophilic attack. wikipedia.orglibretexts.org
The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org Subsequently, the leaving group, in this case, the bromide ion, is eliminated, restoring the aromaticity of the ring. libretexts.org The rate of these reactions is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com
Common nucleophiles used in SNAr reactions with bromo-pyrimidines include amines, alkoxides, and thiolates. For instance, the reaction with various primary and secondary amines can lead to the synthesis of a diverse library of amino-pyrimidines. These reactions are often carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction. Solvents like polyethylene (B3416737) glycol (PEG-400) have been shown to be effective and environmentally friendly options for these transformations. nih.gov
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Primary Amines (R-NH₂) | 4-Alkylamino-6-cyclopentylpyrimidine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, Dioxane), Heat |
| Secondary Amines (R₂NH) | 4-Dialkylamino-6-cyclopentylpyrimidine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, Dioxane), Heat |
| Alkoxides (RO⁻) | 4-Alkoxy-6-cyclopentylpyrimidine | Alcohol (ROH), Base (e.g., NaH, K₂CO₃) |
| Thiolates (RS⁻) | 4-Alkylthio-6-cyclopentylpyrimidine | Thiol (RSH), Base (e.g., NaH, K₂CO₃) |
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom on this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium(0) complex. libretexts.org In the case of this compound, it can be coupled with a variety of aryl or vinyl boronic acids or their esters to introduce new carbon substituents at the 4-position.
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron reagent to the palladium complex, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org A base is required to facilitate the transmetalation step. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. mdpi.com For instance, Pd(PPh₃)₄ in the presence of a base like K₃PO₄ in a solvent such as 1,4-dioxane (B91453) has been successfully used for the Suzuki coupling of similar brominated pyrimidines. mdpi.com
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Example |
|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Ligand | PPh₃, dppf |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Boron Reagent | Arylboronic acid, Vinylboronic acid |
| Solvent | Dioxane, Toluene, DMF |
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction provides a powerful alternative to traditional methods for synthesizing aryl amines, often with broader substrate scope and milder reaction conditions. wikipedia.org
The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.org The choice of phosphine (B1218219) ligand is crucial for the success of the Buchwald-Hartwig amination, with sterically hindered and electron-rich ligands often providing the best results. libretexts.org A variety of bases can be used, with sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) being common choices. libretexts.org
Table 3: Key Components for Buchwald-Hartwig Amination
| Component | Example |
|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, XPhos, SPhos |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ |
| Amine | Primary amines, Secondary amines, Anilines |
| Solvent | Toluene, Dioxane |
Transformations Involving the Pyrimidine Ring
The pyrimidine ring itself can undergo various transformations, allowing for further diversification of the this compound scaffold.
Derivatization at Nitrogen Atoms
The nitrogen atoms in the pyrimidine ring are generally less nucleophilic than those in other aromatic systems due to the electron-withdrawing nature of the ring. However, under certain conditions, they can be alkylated or undergo other derivatizations. These reactions typically require strong electrophiles and may lead to the formation of pyrimidinium salts. The reactivity of the nitrogen atoms can be influenced by the substituents already present on the ring.
Modifications of Ring Carbons
While the C4 position is readily functionalized via the bromine atom, other carbon atoms on the pyrimidine ring can also be modified. For instance, lithiation followed by quenching with an electrophile can introduce substituents at the C2 or C5 positions, although this can be challenging due to the directing effects of the existing substituents. Palladium-catalyzed C-H activation is another modern strategy that could potentially be applied to functionalize the C-H bonds of the pyrimidine ring directly.
Cyclopentyl Moiety Functionalization and Modification
The cyclopentyl group attached to the pyrimidine ring is generally less reactive than the pyrimidine core. However, it can undergo functionalization through free-radical reactions, such as halogenation, under specific conditions. These reactions are typically less selective and may lead to a mixture of products. More controlled functionalization would likely require transformation of the cyclopentyl group into a more reactive moiety, for example, by introducing a double bond or an oxygen-containing functional group, though this would represent a multi-step synthetic sequence. Research has shown that cyclopentyl-pyrimidine based analogues are of interest as potential kinase inhibitors, indicating the importance of this structural motif in medicinal chemistry. nih.govnih.gov
Oxidation and Reduction Reactions
The oxidation and reduction of this compound can be directed at the pyrimidine ring, the cyclopentyl substituent, or the bromo group. The outcome of these reactions is highly dependent on the reagents and conditions employed.
Oxidation reactions of this compound can lead to the formation of pyrimidine N-oxides or the oxidation of the cyclopentyl side chain. The pyrimidine ring nitrogen atoms can be oxidized to N-oxides using various oxidizing agents. For instance, peroxy acids like m-chloroperoxybenzoic acid (mCPBA) or a mixture of hydrogen peroxide and trifluoroacetic anhydride (B1165640) are effective for the N-oxidation of pyrimidines and other nitrogen-containing heterocycles. rsc.orgrsc.org The oxidation of 5-nitroso-2,4,6-triaminopyrimidine (B18466) with peroxytrifluoroacetic acid has been shown to yield both the mono-N-oxide and the 1,3-di-N-oxide, suggesting that similar transformations could be possible for this compound. researchgate.net
The cyclopentyl group, being an alkyl substituent, can undergo oxidation to introduce hydroxyl or carbonyl functionalities. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) have been reported to oxidize alkyl-substituted pyrimidines to their corresponding carboxylic acids. researchgate.net Other reagents like dimethyldioxirane (B1199080) can lead to the formation of diols or epoxides. researchgate.net
| Reaction Type | Reagent(s) | Potential Product(s) | Reference(s) |
| N-oxidation | m-Chloroperoxybenzoic acid (mCPBA) | This compound N-oxide | rsc.org |
| N-oxidation | H₂O₂ / Trifluoroacetic anhydride | This compound N-oxide | rsc.orgrsc.org |
| Side-chain Oxidation | Potassium permanganate (KMnO₄) | Carboxylic acid derivative of the cyclopentyl ring | researchgate.net |
| Side-chain Oxidation | Dimethyldioxirane | Diol or epoxide on the cyclopentyl ring | researchgate.net |
Reduction reactions of this compound can involve the pyrimidine ring or the carbon-bromine bond. The pyrimidine ring is susceptible to reduction due to its lower aromaticity compared to pyridine. researchgate.net Reagents like sodium borohydride (B1222165) (NaBH₄) can reduce the pyrimidine ring to yield tetrahydropyrimidine (B8763341) derivatives. researchgate.netmasterorganicchemistry.comcommonorganicchemistry.com
Catalytic hydrogenation is another powerful method for the reduction of the pyrimidine ring. Using catalysts like platinum oxide (PtO₂) under hydrogen pressure can lead to the formation of the corresponding piperidine (B6355638) derivative. researchgate.net However, catalytic hydrogenation, especially with palladium on carbon (Pd/C), can also lead to the reductive dehalogenation of the bromo substituent. organic-chemistry.org The choice of catalyst and reaction conditions is therefore crucial in determining the selectivity of the reduction. Selective dehalogenation of aryl bromides can be achieved using catalytic hydrogenation under neutral conditions, often in the presence of a base to neutralize the generated HBr. organic-chemistry.org
| Reaction Type | Reagent(s) | Potential Product(s) | Reference(s) |
| Ring Reduction | Sodium borohydride (NaBH₄) | 4-Bromo-6-cyclopentyl-tetrahydropyrimidine | researchgate.net |
| Ring Reduction | H₂ / Platinum oxide (PtO₂) | 4-Bromo-6-cyclopentylpiperidine | researchgate.net |
| Reductive Dehalogenation | H₂ / Palladium on carbon (Pd/C) | 6-Cyclopentylpyrimidine | organic-chemistry.org |
Introduction of Additional Substituents
The 4-bromo substituent on the pyrimidine ring is a key functional group that enables the introduction of a wide variety of other substituents through cross-coupling and nucleophilic substitution reactions.
Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds. The bromo substituent at the 4-position of the pyrimidine ring is well-suited for these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyrimidine with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This method is widely used to form new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, vinyl, and alkyl groups.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the bromopyrimidine with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine ligand. This is a powerful method for synthesizing substituted aminopyrimidines.
Stille Coupling: The Stille reaction couples the bromopyrimidine with an organotin reagent, also catalyzed by palladium. It is a robust method for forming carbon-carbon bonds with a wide range of coupling partners.
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type | Reference(s) |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | 4-R-6-cyclopentylpyrimidine | |
| Buchwald-Hartwig Amination | R¹R²NH | Pd(dba)₂ / Ligand (e.g., BINAP) / Base (e.g., NaOtBu) | 4-(R¹R²N)-6-cyclopentylpyrimidine | |
| Stille Coupling | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | 4-R-6-cyclopentylpyrimidine |
The electron-deficient nature of the pyrimidine ring, enhanced by the electron-withdrawing effect of the nitrogen atoms and the bromo substituent, facilitates nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The reactivity of halopyrimidines in SNAr reactions is generally high. Strong nucleophiles such as alkoxides, thiolates, and amines can readily displace the bromo group to form the corresponding substituted pyrimidines. The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.
| Nucleophile | Product Type | General Conditions | Reference(s) |
| Alkoxide (RO⁻) | 4-Alkoxy-6-cyclopentylpyrimidine | Base (e.g., NaH) in an alcohol solvent (ROH) | |
| Thiolate (RS⁻) | 4-(Alkylthio)-6-cyclopentylpyrimidine | Base (e.g., NaH) in a suitable solvent | |
| Amine (R¹R²NH) | 4-(Amino)-6-cyclopentylpyrimidine | Often requires heating, may be base-catalyzed |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Key Structural Elements for Molecular Interactions
The molecular architecture of 4-Bromo-6-cyclopentylpyrimidine features a 1,3-diazine ring system, which is aromatic and capable of participating in hydrogen bonding and other non-covalent interactions. chemenu.comchemenu.com The key to its molecular interactions lies in the interplay between the pyrimidine (B1678525) core and its substituents: the bromine atom at the 4-position and the cyclopentyl group at the 6-position.
Impact of Halogen Substitution on Molecular Recognition
The presence of a halogen atom, such as bromine on an aromatic ring, can significantly influence a molecule's physicochemical properties and its interaction with biological targets. careers360.com In the context of pyrimidine derivatives, halogen substitution has been shown to modulate biological activity. nih.gov
The bromine atom at the C4-position of the pyrimidine ring in this compound has several key impacts:
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a specific, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a protein's binding site. This directional interaction can enhance binding affinity and selectivity.
Steric and Electronic Effects: The size of the bromine atom provides steric bulk that can influence the orientation of the molecule within a binding pocket. Electronically, it acts as a leaving group in nucleophilic substitution reactions, making the compound a useful intermediate for synthesizing a library of derivatives. nih.gov Studies on other heterocyclic systems have shown that substituting with a bromo group can lead to potent biological activity. mdpi.com However, in some cases, the insertion of a halogen atom can also lead to a reduction in inhibitory potency, highlighting the context-dependent nature of this substitution. nih.gov
Influence of Cyclopentyl Group Conformation on Binding
The cyclopentyl group at the C6-position is another critical determinant of molecular interaction. Cycloalkyl groups are often incorporated into drug candidates to optimize their properties. chemenu.com
Hydrophobic Interactions: The non-polar cyclopentyl ring can fit into hydrophobic pockets within a target protein, contributing significantly to the binding energy through van der Waals forces and the hydrophobic effect.
Conformational Rigidity and Flexibility: Compared to a linear alkyl chain, a cyclopentyl group has a more defined, albeit flexible, three-dimensional shape. Its conformation (e.g., envelope or twist forms) can significantly impact how well it fits into a binding site. The stabilization of a specific conformation upon binding can lead to a lower entropic penalty and thus higher affinity. nih.gov The conformation of protein loops that interact with a ligand can have a dramatic effect on binding affinity, underscoring the importance of the shape of substituents like the cyclopentyl group. nih.gov
Metabolic Stability: The introduction of a cyclic moiety can block sites of metabolism that might be present in an analogous acyclic structure, thereby improving the compound's metabolic stability and pharmacokinetic profile. chemenu.com
Rational Design Strategies for Novel Pyrimidine-Based Entities
The structure of this compound makes it a valuable starting point for the rational design of new bioactive molecules. researchgate.netboisestate.edu Medicinal chemists employ various strategies to modify such scaffolds to enhance potency, selectivity, and drug-like properties.
Scaffold Hopping and Bioisosteric Replacement
Scaffold hopping and bioisosteric replacement are powerful techniques in drug design used to explore new chemical space, improve properties, or circumvent existing patents. capes.gov.brnih.gov
Scaffold Hopping: This strategy involves replacing the central pyrimidine core with a different heterocyclic or carbocyclic scaffold while maintaining the essential 3D arrangement of the key interacting groups (the bromo and cyclopentyl substituents). nih.govresearchgate.net For instance, the pyrimidine ring could be replaced by a pyridine, furanopyrimidine, or other ring system that presents similar vectors for its substituents. The goal is to find a new core that retains or improves biological activity while offering advantages in synthesis, selectivity, or pharmacokinetics. nih.govu-strasbg.fr
Bioisosteric Replacement: This involves substituting a functional group with another group that has similar physical or chemical properties, leading to similar biological activity. nih.gov In this compound, the bromine atom could be replaced with other halogens (Cl, F), a cyano group (-CN), or a trifluoromethyl group (-CF3). nih.gov These replacements can fine-tune electronic properties, size, and interaction potential. The cyclopentyl group could be replaced by other cyclic or acyclic alkyl groups to probe the size and shape of the corresponding binding pocket.
Table 1: Potential Bioisosteric Replacements for Functional Groups in this compound
| Original Group | Position | Potential Bioisosteres | Rationale for Replacement |
| Bromo (-Br) | 4 | -Cl, -CN, -CF3 | Modify electronics, size, and halogen bonding potential. nih.gov |
| Cyclopentyl | 6 | Cyclobutyl, Cyclohexyl, Isopropyl | Alter size, conformation, and hydrophobic interactions. |
| Pyrimidine Ring | Core | Pyridine, Furanopyrimidine, Thienopyrimidine | Explore new chemical space, improve ADMET properties (Scaffold Hopping). nih.gov |
Fragment-Based Drug Design Approaches
Fragment-based drug design (FBDD) is an approach that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. numberanalytics.comnih.gov These fragments are then optimized and grown into more potent lead compounds.
With a molecular weight of 227.10 g/mol , this compound itself can be considered a molecular fragment. nih.govmoldb.com Its distinct chemical features—a hydrogen bond-accepting pyrimidine core, a potential halogen bond donor, and a hydrophobic cyclopentyl group—make it an attractive starting point for FBDD. nih.gov The process would involve:
Screening: A library of fragments, potentially including this compound, is screened against a target protein using sensitive biophysical techniques.
Hit Validation: The binding of validated fragment hits is characterized, often using X-ray crystallography to determine the binding mode.
Fragment Evolution: The initial fragment is then elaborated. For example, the reactive bromine atom on this compound could be used to link to other fragments or to grow the molecule into an adjacent binding pocket, progressively increasing affinity and selectivity. numberanalytics.com
Computational Approaches in SAR Analysis
Computational chemistry is an indispensable tool for understanding SAR and guiding the design of new molecules. boisestate.edu Various computational methods can be applied to study this compound and its analogs.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies could reveal how this compound fits into a binding site, highlighting key interactions such as hydrogen bonds to the pyrimidine nitrogens, halogen bonds from the bromine, and hydrophobic packing of the cyclopentyl group. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By analyzing a library of derivatives based on the this compound scaffold, a QSAR model could identify the key physicochemical properties (e.g., lipophilicity, electronic parameters, steric descriptors) that govern potency.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time. These simulations can assess the stability of binding poses predicted by docking, analyze the conformational changes in both the ligand and the protein upon binding, and help estimate binding free energies. This is particularly useful for understanding the conformational dynamics of the cyclopentyl group within the binding site.
These computational approaches allow for the rapid virtual screening of large compound libraries and provide a rational basis for prioritizing which derivatives of this compound should be synthesized and tested, thereby accelerating the drug discovery process. boisestate.eduresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov In the context of pyrimidine derivatives, QSAR studies are instrumental in predicting the therapeutic efficacy of new analogues and optimizing lead compounds. japsonline.comresearchgate.net
A typical QSAR study involves the calculation of a wide array of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. These descriptors are then correlated with the experimentally determined biological activity, such as the half-maximal inhibitory concentration (IC50), using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.govtandfonline.com
For a series of pyrimidine derivatives, relevant descriptors often fall into several categories:
Electronic Descriptors: These quantify the electronic aspects of the molecule, such as charge distribution and polarizability, which are crucial for intermolecular interactions.
Steric Descriptors: These relate to the size and shape of the molecule, influencing how well it fits into a biological target's binding site.
Hydrophobic Descriptors: These measure the water-fearing character of the molecule, which is important for membrane permeability and binding to hydrophobic pockets in proteins.
Topological Descriptors: These describe the connectivity and branching of the atoms within the molecule.
A hypothetical QSAR model for a series of pyrimidine derivatives, including this compound, might yield an equation that highlights the importance of specific structural features for a particular biological activity, for instance, as kinase inhibitors. The performance of such models is evaluated using statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.gov
Table 1: Illustrative QSAR Model Descriptors and Their Potential Impact on Activity
| Descriptor Category | Example Descriptor | Potential Impact on Activity of Pyrimidine Derivatives |
| Electronic | Dipole Moment | Influences long-range electrostatic interactions with the target. |
| Steric | Molar Refractivity | Larger, more polarizable groups might enhance binding through van der Waals forces. |
| Hydrophobic | LogP | An optimal LogP value is often required for good cell permeability and target engagement. |
| Topological | Wiener Index | Reflects the compactness of the molecule, which can affect binding site complementarity. |
Table 2: Example of a Predictive QSAR Model for a Series of Pyrimidine Kinase Inhibitors
| Model | R² | Q² | F-value | Key Descriptors |
| Model 1 | 0.85 | 0.72 | 55.6 | Hydrophobic (ClogP), Electronic (Dipole), Steric (Molar Volume) |
Molecular Docking and Dynamics Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug design, molecular docking is used to predict how a small molecule, such as this compound, might interact with a protein target at the atomic level. nih.gov This technique is particularly valuable in understanding the binding mode of pyrimidine derivatives to the active site of enzymes like kinases. nih.govnih.gov
The process involves placing the ligand (this compound) into the binding site of the receptor (e.g., a kinase) in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding. nih.gov
Molecular docking studies on pyrimidine-based kinase inhibitors often reveal key interactions, such as:
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring are common hydrogen bond acceptors, often interacting with backbone amide groups in the hinge region of the kinase.
Hydrophobic Interactions: The cyclopentyl group of this compound would be expected to form favorable hydrophobic interactions within a nonpolar pocket of the binding site.
Halogen Bonding: The bromine atom at the 4-position can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted protein-ligand complex over time. tandfonline.com MD simulations provide a more dynamic picture of the binding event, allowing for the observation of conformational changes in both the ligand and the protein, and a more accurate estimation of binding free energies. tandfonline.com
Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Parameter | Value | Interpretation |
| Binding Energy (kcal/mol) | -8.5 | Indicates a strong predicted binding affinity to the target kinase. |
| Key Interacting Residues | Leu83, Val91, Ala145, Glu102 | Highlights the specific amino acids in the binding pocket that form crucial interactions. |
| Hydrogen Bonds | N1 of pyrimidine with backbone NH of Leu83 | A critical interaction for anchoring the ligand in the kinase hinge region. |
| Hydrophobic Contacts | Cyclopentyl group with Val91 and Ala145 | Demonstrates the role of the lipophilic substituent in occupying a hydrophobic pocket. |
Investigation of Molecular Interactions and Cellular Mechanisms of Action for 4 Bromo 6 Cyclopentylpyrimidine and Its Analogs
Identification of Biological Targets and Binding Mechanisms
The biological activity of a compound is intrinsically linked to its ability to recognize and bind to specific biological macromolecules. For the analogs of 4-Bromo-6-cyclopentylpyrimidine, research has identified both enzymes and receptors as key biological targets. The nature of these interactions, whether inhibitory or modulatory, dictates the subsequent cellular response.
Enzyme Inhibition Studies (e.g., Kinases, other relevant enzymes)
A predominant area of investigation for pyrimidine (B1678525) derivatives has been their role as enzyme inhibitors, particularly targeting protein kinases. nih.govnih.govbenthamscience.com Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold, being an isostere of the adenine (B156593) ring of ATP, is well-suited to bind to the ATP-binding site of kinases, leading to competitive inhibition. rsc.orgrsc.org
Analogs of this compound have demonstrated potent inhibitory activity against a variety of kinases. For instance, cyclopentyl-pyrimidine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Another study highlighted 2-amino-4-pyrazolecyclopentylpyrimidines as inhibitors of Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase, with IC50 values in the nanomolar range. nih.gov The cyclopentyl group in these analogs often occupies a hydrophobic pocket within the kinase domain, contributing to the binding affinity.
Furthermore, bromo-pyrimidine analogs have also been extensively studied as kinase inhibitors. A series of 5-bromo-pyrimidine derivatives were synthesized and evaluated as inhibitors of the Bcr-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia. ijpcbs.com The bromine atom can form halogen bonds with the protein backbone, enhancing the binding affinity and selectivity of the inhibitor. Additionally, pyrimidine derivatives have been explored as inhibitors of other kinases such as Src kinase and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govnih.gov
The following table summarizes the kinase inhibitory activities of some cyclopentyl and bromo-pyrimidine analogs:
| Analog Class | Target Kinase | Key Findings |
| Cyclopentyl-pyrimidine | CDK4, ARK5 | Potent multi-kinase inhibitors inducing apoptosis. |
| 2-Amino-4-pyrazolecyclopentylpyrimidines | IGF-1R | Nanomolar IC50 values, dependent on substitution patterns. nih.gov |
| 5-Bromo-pyrimidine | Bcr-Abl Tyrosine Kinase | Potent inhibitors with potential for development as anticancer agents. ijpcbs.com |
| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase | Potent and selective inhibition, leading to apoptosis. rsc.org |
| Pyrazolo[3,4-d]pyrimidines | Bruton's Tyrosine Kinase (BTK) | Covalent inhibitors with high potency and selectivity. rsc.org |
These studies collectively suggest that this compound has the potential to act as a kinase inhibitor, with the cyclopentyl group contributing to hydrophobic interactions and the bromine atom potentially forming halogen bonds within the ATP-binding pocket of various kinases.
Receptor Binding and Modulation
In addition to enzyme inhibition, pyrimidine derivatives have been shown to bind to and modulate the activity of various cell surface receptors, particularly G protein-coupled receptors (GPCRs). Adenosine (B11128) receptors, which are involved in a wide range of physiological processes, have been a key target for pyrimidine-based compounds. nih.gov
Specifically, pyrazolo-triazolo-pyrimidine derivatives have been developed as potent and selective antagonists for different adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.gov The substitution pattern on the pyrimidine core is crucial for determining the affinity and selectivity for a particular receptor subtype. This suggests that the cyclopentyl and bromo substitutions on this compound could confer specific binding properties to certain receptors.
Furthermore, the concept of allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, has been explored for pyrimidine receptors. nih.gov Allosteric modulators can fine-tune the receptor's response to its endogenous ligand, offering a more subtle and potentially safer therapeutic approach. While direct evidence for this compound as a receptor modulator is lacking, the extensive research on its analogs points towards this as a plausible mechanism of action.
Cellular Pathway Modulation
The interaction of a compound with its molecular target initiates a cascade of events within the cell, leading to the modulation of various cellular pathways. For the analogs of this compound, the most prominently studied cellular outcomes are the inhibition of cell proliferation and the induction of apoptosis.
Studies on Cell Proliferation and Apoptosis Induction in in vitro Systems
A significant body of research has demonstrated the antiproliferative and pro-apoptotic effects of pyrimidine derivatives in various cancer cell lines. researchgate.netnih.govresearchgate.net These effects are often a direct consequence of the enzyme inhibition or receptor modulation discussed previously.
For example, novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to induce potent cytotoxicity and apoptosis through the inhibition of PIM-1 kinase. rsc.org One such compound significantly activated apoptosis in MCF-7 breast cancer cells and arrested the cell cycle in the G1 phase. rsc.org Similarly, thienopyrimidine derivatives have been found to induce apoptosis and mitotic catastrophe in colon and ovarian cancer cell lines, with a degree of selectivity for cancer cells over normal cells. nih.gov
The mechanism of apoptosis induction by these pyrimidine analogs often involves the modulation of key regulatory proteins. Studies have shown that these compounds can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. researchgate.net Furthermore, the activation of caspases, the executioners of apoptosis, is a common downstream event.
The following table summarizes the effects of some pyrimidine analogs on cell proliferation and apoptosis:
| Analog Class | Cell Line(s) | Key Findings |
| Pyrido[2,3-d]pyrimidines | MCF-7 (Breast Cancer) | Induced apoptosis and G1 cell cycle arrest via PIM-1 kinase inhibition. rsc.org |
| Thienopyrimidines | HCT116 (Colon), OV2008 (Ovarian) | Induced apoptosis and mitotic catastrophe. nih.gov |
| Pyrimidine-Aryl Urea Hybrids | SW480 (Colon Cancer) | Arrested cell cycle at G2/M phase and induced apoptosis. researchgate.net |
| Fluorocyclopentenyl-pyrimidines | Various human tumor cell lines | Showed high growth inhibition. nih.gov |
These findings strongly suggest that this compound could exhibit antiproliferative and pro-apoptotic activities, likely through the modulation of signaling pathways critical for cell survival and division.
Understanding Interactions with Nucleic Acids and Proteins
The fundamental structure of the pyrimidine ring, being a core component of nucleobases, predisposes it to interactions with nucleic acids. ontosight.ai Brominated pyrimidines, in particular, can be incorporated into DNA, leading to the inhibition of DNA synthesis and replication. nih.govmdpi.com This can arrest the cell cycle and ultimately trigger apoptosis in rapidly dividing cells like cancer cells. The interaction can occur through non-covalent means such as intercalation, where the planar pyrimidine ring inserts itself between the base pairs of the DNA double helix, or through groove binding. heraldopenaccess.us
Beyond direct DNA interaction, pyrimidine derivatives also engage in specific interactions with proteins. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for π-π stacking interactions with aromatic amino acid residues in proteins. rsc.org These interactions are crucial for the binding of pyrimidine-based inhibitors to the active sites of enzymes like kinases. Computational studies and X-ray crystallography have often revealed the precise nature of these interactions, guiding the rational design of more potent and selective inhibitors. nih.gov
Chemical Biology Probes and Tools
The ability of pyrimidine analogs to specifically interact with biological targets has led to their development as chemical biology probes. These tools are invaluable for studying biological processes and for target validation in drug discovery.
For instance, pyrimidine nucleoside analogues have been utilized as chemical probes to investigate the replication of intracellular parasites like Trypanosoma cruzi. nih.gov By incorporating a modified pyrimidine into the parasite's DNA, researchers can visualize and quantify parasite proliferation. One of the most effective probes in this context was 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which is a pyrimidine analog. nih.gov
Furthermore, pyrimidine-based fluorescent probes have been synthesized for the detection of specific microorganisms. A pyrimidine-based sensor fabricated into fluorescent organic nanoparticles was shown to selectively detect the bacterium Pseudomonas aeruginosa. rsc.org This highlights the potential for developing this compound derivatives as specific probes for various biological applications.
The pyrimidine scaffold has also been used in diversity-oriented synthesis to create libraries of compounds for probing complex biological interactions, such as protein-protein interactions. nih.gov These libraries, with their diverse three-dimensional shapes, can help in the discovery of novel modulators for challenging biological targets.
Use of Pyrimidine Derivatives as Chemical Probes
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. The pyrimidine framework is extensively used to develop such probes due to its synthetic tractability and its prevalence in known bioactive compounds. growingscience.com Researchers can systematically modify the pyrimidine core to create libraries of derivatives, optimizing for potency, selectivity, and the desired mode of action to generate high-quality tools for biological discovery.
The applications for pyrimidine-based chemical probes are diverse. For instance, pyrimidine nucleoside analogs have been investigated as probes to monitor the proliferation of intracellular parasites like Trypanosoma cruzi. These probes are incorporated into the parasite's DNA during replication, allowing for visualization and quantification, which aids in screening for new anti-parasitic compounds. Another significant use is in the creation of fluorescent probes. Scientists have synthesized pyrimidine derivatives that exhibit changes in their fluorescent properties upon binding to specific analytes, such as bacteria, enabling rapid and selective detection. nih.gov
Furthermore, the structural diversity achievable with pyrimidine chemistry allows for the development of probes to investigate complex biological phenomena like protein-protein interactions (PPIs). Targeting PPIs is a challenging area in drug discovery, and pyrimidine-based scaffolds are being used to create molecules that can modulate these interactions, providing valuable tools to dissect cellular signaling pathways.
Table 1: Examples of Pyrimidine Derivatives as Chemical Probes
| Probe Type/Derivative Class | Application | Biological Target/Process Investigated |
| Pyrido[2,3-d]pyrimidines | Antioxidant & Anti-inflammatory Activity | Lipoxygenase (LOX) inhibition, lipid peroxidation |
| Pyrimidine Nucleoside Analogs | Anti-parasitic Agent Screening | DNA replication in Trypanosoma cruzi |
| Fluorescent Pyrimidine Derivatives | Bacterial Detection | Selective binding to Pseudomonas aeruginosa |
| Pyrimidodiazepine Scaffolds | Protein-Protein Interaction Modulation | Allosteric inhibition of viral entry (e.g., SARS-CoV-2) |
Affinity-Based Methodologies for Target Elucidation
A critical step in understanding the mechanism of action of a bioactive small molecule is the identification of its cellular target(s). Affinity-based target elucidation, a key technique in chemical proteomics, is a powerful approach for this purpose. This method leverages the specific binding interaction between the small molecule (the "bait") and its protein target (the "prey"). For pyrimidine derivatives like this compound, this methodology can uncover their mechanism of action, identify potential off-targets, and reveal novel biological pathways.
The general workflow for affinity-based target elucidation begins with the chemical synthesis of a probe molecule. This involves modifying the parent compound, such as a pyrimidine derivative, by attaching a linker arm that terminates in a reactive group or a tag (e.g., biotin). This modification must be carefully designed to ensure that the probe retains its biological activity. The tagged probe is then immobilized on a solid support, such as agarose (B213101) or magnetic beads, creating an affinity matrix.
This matrix is incubated with a complex protein mixture, typically a cell or tissue lysate. The target protein(s) will selectively bind to the immobilized probe, while non-interacting proteins are washed away. Finally, the specifically bound proteins are eluted from the matrix and identified using high-sensitivity mass spectrometry. This approach has been successfully used to identify the protein targets of various inhibitor classes, including those based on pyrimidine scaffolds.
Table 2: General Steps in Affinity-Based Target Elucidation for a Pyrimidine Derivative
| Step | Description | Purpose |
| 1. Probe Design & Synthesis | A linker and a tag (e.g., biotin) are chemically attached to the pyrimidine compound of interest. | To create a "bait" molecule that retains its binding affinity for the target protein(s) and can be captured. |
| 2. Immobilization | The tagged probe is attached to a solid support (e.g., streptavidin-coated beads). | To create an affinity matrix for capturing target proteins from a complex mixture. |
| 3. Incubation with Lysate | The affinity matrix is incubated with a cell or tissue lysate containing a complex mixture of proteins. | To allow the specific binding of target proteins ("prey") to the immobilized probe ("bait"). |
| 4. Washing | The matrix is washed with buffers to remove proteins that are not specifically bound to the probe. | To eliminate non-specific binders and reduce background noise. |
| 5. Elution | The specifically bound proteins are released from the affinity matrix, often by using a competitor molecule or changing buffer conditions. | To isolate the target proteins for identification. |
| 6. Protein Identification | The eluted proteins are identified using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). | To determine the identity of the protein(s) that specifically interact with the pyrimidine probe. |
Advanced Spectroscopic and Structural Elucidation of this compound
A comprehensive analysis of the advanced spectroscopic and structural elucidation techniques for the chemical compound this compound is currently not feasible due to the absence of publicly available, detailed research findings.
Extensive searches for experimental data on this compound (CAS No. 1086382-17-3) have not yielded the specific, in-depth spectroscopic information required for a thorough scientific article as outlined. While basic properties such as its molecular formula (C₉H₁₁BrN₂) and molecular weight (227.1 g/mol ) are documented by chemical suppliers, the detailed research findings necessary for a comprehensive discussion of its structural and spectroscopic characteristics are not present in published scientific literature or databases. sigmaaldrich.com
To provide a scientifically accurate and informative article on the advanced spectroscopic and structural elucidation of this compound, access to experimental data from techniques such as high-resolution nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, advanced mass spectrometry, and vibrational spectroscopy would be essential. This data would allow for a detailed analysis of its molecular structure, stereochemistry, conformation, intermolecular interactions, fragmentation patterns, and functional groups.
Without access to primary research data, any attempt to generate content for the specified sections—including multi-dimensional NMR, analysis of molecular conformations, mechanistic and isotopic studies via mass spectrometry, and vibrational spectroscopy—would be speculative and would not meet the required standards of scientific accuracy and detailed reporting.
Therefore, until such time as research on this compound is published and made publicly available, a detailed article on its advanced spectroscopic and structural characterization cannot be responsibly generated.
Advanced Spectroscopic and Structural Elucidation Techniques
Integration of Spectroscopic Data with Computational Models
The comprehensive structural elucidation of 4-Bromo-6-cyclopentylpyrimidine, a substituted pyrimidine (B1678525), is significantly enhanced by the synergistic integration of experimental spectroscopic data with sophisticated computational models. This integrated approach provides a deeper understanding of the molecule's three-dimensional geometry, electronic properties, and vibrational characteristics, often resolving ambiguities that may arise from a purely experimental or computational analysis. Density Functional Theory (DFT) has emerged as a powerful tool in this context, enabling the accurate prediction of spectroscopic parameters, which can then be correlated with experimental findings. nih.govnih.gov
The process typically commences with the acquisition of experimental data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Concurrently, a computational model of this compound is constructed, and its geometry is optimized using a selected DFT functional and basis set, such as B3LYP/6-31G(d,p). nih.gov This optimized structure represents the molecule's minimum energy conformation.
Following geometry optimization, theoretical spectroscopic data are calculated. For instance, theoretical ¹H and ¹³C NMR chemical shifts can be computed using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These calculated shifts are then compared with the experimental NMR spectra. A strong correlation between the theoretical and experimental values serves to validate the computed molecular structure. Any significant deviations can point to specific conformational features or intermolecular interactions in the experimental sample that are not fully captured by the gas-phase computational model.
The table below illustrates the kind of correlative data that is generated in such an integrated analysis, using hypothetical but realistic values for this compound based on known ranges for similar heterocyclic systems.
Table 1: Comparison of Hypothetical Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) (DFT/GIAO) |
| C2 | 158.5 |
| C4 | 145.2 |
| C5 | 118.9 |
| C6 | 165.7 |
| Cyclopentyl C1' | 42.3 |
| Cyclopentyl C2'/C5' | 26.8 |
| Cyclopentyl C3'/C4' | 25.1 |
Note: The predicted chemical shifts are for illustrative purposes to demonstrate the output of computational models.
Furthermore, computational models can provide insights into the molecule's electronic properties through the analysis of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is indicative of the molecule's chemical reactivity and electronic transition properties, which can be correlated with UV-Visible spectroscopic data. nih.gov The molecular electrostatic potential (MEP) surface can also be calculated to visualize the electron density distribution and predict sites susceptible to electrophilic or nucleophilic attack. nih.gov
Future Research Directions and Emerging Methodologies
Development of Novel Synthetic Pathways for Complex Pyrimidine (B1678525) Scaffolds
The synthesis of pyrimidine derivatives has evolved significantly, moving towards more efficient, diverse, and environmentally friendly methods. researchgate.net Future research will likely focus on expanding the synthetic toolbox to create complex and highly functionalized pyrimidine scaffolds, including novel analogues of 4-Bromo-6-cyclopentylpyrimidine.
A primary area of development is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. The Biginelli reaction, a classic example, demonstrates the power of MCRs in producing a diverse range of pyrimidine-based compounds. mdpi.com Modern synthetic chemistry continues to build on this concept, developing novel MCRs that offer high atom economy and procedural simplicity. researchgate.net For instance, a multicomponent synthesis involving 1,3-diketones, aldehydes, and cyanamide (B42294) has been used to generate pyrimidine derivatives in good yields. researchgate.net
Transition-metal catalyzed reactions have also emerged as a powerful strategy for synthesizing varied pyrimidine structures. tandfonline.com Catalysts based on copper, palladium, and zirconium have been employed in cycloaddition and cross-coupling reactions to build the pyrimidine ring with high selectivity. mdpi.com A zirconium-mediated synthesis, for example, allows for the creation of polysubstituted pyrimidines from alkynes and nitriles. mdpi.com These methods provide access to pyrimidine scaffolds that are difficult to obtain through traditional condensation reactions.
Furthermore, innovative strategies such as the N-N bond cleavage of pyrazoles offer alternative routes to pyrimidine analogues. tandfonline.com The development of solvent-free and catalyst-free methods, sometimes assisted by microwave irradiation, is also a growing trend, aiming for more sustainable chemical processes. mdpi.com These advanced methodologies could be pivotal in generating novel libraries of compounds based on the this compound core, enabling a more thorough exploration of its structure-activity relationships.
Table 1: Examples of Modern Synthetic Reactions for Pyrimidine Scaffolds
| Reaction Type | Key Reactants | Catalyst/Conditions | Outcome | Reference |
|---|---|---|---|---|
| Multicomponent Reaction | Aromatic aldehydes, malononitrile, amidines | - | 2-amino-5-pyrimidinecarbonitriles | researchgate.net |
| [3+3] Cycloaddition | α-azidovinyl ketones, amidines | Base (K₂CO₃) in DMF | Polysubstituted 5-aminopyrimidines | mdpi.com |
| Zirconium-mediated Synthesis | Alkynes, nitriles | Zirconium catalyst | Polysubstituted pyrimidines | mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Pyrimidine Design and Discovery
Table 2: Applications of AI/ML in Pyrimidine Drug Discovery
| Application Area | AI/ML Technique | Purpose | Reference |
|---|---|---|---|
| Virtual Screening | Machine Learning Models | Identify potential drug candidates from large chemical libraries. | mbios.org |
| De Novo Drug Design | Generative Adversarial Networks (GANs) | Generate novel pyrimidine molecules with desired properties. | mbios.org |
| Property Prediction | Deep Neural Networks (DNNs) | Predict physicochemical properties, efficacy, and toxicity (ADMET). | nih.gov |
Exploration of New Biological Targets and Pathways for Pyrimidine-Based Probes
The versatility of the pyrimidine scaffold allows it to interact with a wide array of biological targets, making it a privileged structure in drug discovery. nih.gov Pyrimidine derivatives have been successfully developed as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), PI3K/mTOR, and PIM-1 kinase, which are crucial in cell cycle regulation and cancer progression. nih.govnih.govacs.orgrsc.org
Future research will undoubtedly focus on identifying and validating new biological targets for pyrimidine-based compounds. This involves screening compounds like this compound against a broader range of enzymes, receptors, and signaling pathways implicated in various diseases. The de novo biosynthesis of pyrimidine nucleotides itself is a potential target, as its dysregulation is linked to cancer. researchgate.netnumberanalytics.com Targeting enzymes within this pathway, such as CAD, could offer new therapeutic strategies. numberanalytics.com
The development of pyrimidine-based chemical probes is a critical aspect of this exploration. These probes are designed to interact with specific biological targets with high potency and selectivity. By attaching reporter tags or reactive groups, these probes can be used to identify and study the function of their target proteins within a cellular context. This approach can help to elucidate complex signaling pathways and uncover novel therapeutic intervention points.
For example, a library of derivatives based on the this compound scaffold could be synthesized and screened to identify compounds with high affinity for a novel kinase or a protein involved in a metabolic pathway. The most potent hits could then be further optimized into selective chemical probes. These probes would be invaluable tools for understanding the biological role of the target and for validating it as a potential drug target for diseases ranging from cancer to inflammatory disorders and neurological conditions. nih.govnih.gov A recent study identified novel pyrimidine derivatives as potent bone anabolic agents by promoting osteogenesis through the BMP2/SMAD1 signaling pathway, showcasing the potential to find unexpected activities for this class of compounds. nih.gov
Table 3: Selected Biological Targets for Pyrimidine Derivatives
| Target Class | Specific Examples | Associated Disease Area | Reference |
|---|---|---|---|
| Kinases | Cyclin-dependent kinases (CDKs), PIM-1, PI3K/mTOR, Aurora Kinases | Cancer | nih.govnih.govacs.orgrsc.org |
| Signaling Pathways | BMP2/SMAD1 | Osteoporosis | nih.gov |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 4-Bromo-6-cyclopentylpyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves bromination of a pyrimidine precursor using reagents like N-bromosuccinimide (NBS) with catalysts such as FeBr₃. For example, bromination of 6-cyclopentylpyrimidine derivatives can be performed in anhydrous dichloromethane at 0–25°C under nitrogen. Optimization includes:
- Catalyst Loading : 5–10 mol% FeBr₃ improves regioselectivity .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility but may require lower temperatures to avoid side reactions.
- Workup : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >85% purity.
- Data Table :
| Precursor | Brominating Agent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 6-Cyclopentylpyrimidine | NBS | FeBr₃ | DCM | 72–78 |
| 6-Cyclopentylpyrimidine | Br₂ | AlCl₃ | Toluene | 65–70 |
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, bromine-induced deshielding of pyrimidine C4 ).
- X-ray Crystallography : Use SHELXL for refinement. Data collected on a Bruker SMART 1K CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) resolves bond angles and torsional strain in the cyclopentyl group .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 257.02).
Advanced Research Questions
Q. How can computational methods predict reactivity or biological interactions of this compound?
- Methodological Answer :
- DFT Calculations : Gaussian09 with B3LYP/6-311G(d,p) basis set calculates electrostatic potential surfaces to identify electrophilic sites (e.g., bromine at C4). HOMO-LUMO gaps (~4.5 eV) suggest stability against nucleophilic attack .
- Molecular Docking : AutoDock Vina models interactions with biological targets (e.g., kinase ATP-binding pockets). Pyrimidine derivatives show binding affinity (ΔG ≈ -8.2 kcal/mol) via halogen bonding with bromine .
Q. How can contradictions between NMR and X-ray data be resolved when assigning substituent positions?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR coupling constants (e.g., ³JHH = 5.2 Hz for adjacent pyrimidine protons) with X-ray torsion angles. Discrepancies may arise from dynamic effects in solution vs. solid-state rigidity .
- Refinement Tools : SHELXL’s TWIN/BASF commands correct for crystal twinning, improving R-factor convergence (<0.05) .
- Example : A cyclopentyl group’s chair conformation in X-ray may appear distorted in NMR due to rapid ring puckering.
Q. What strategies optimize this compound as an intermediate in multi-step syntheses?
- Methodological Answer :
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield the cyclopentyl moiety during cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids).
- Catalytic Systems : Pd(PPh₃)₄ (2 mol%) in THF/water (3:1) at 80°C achieves >90% conversion for biaryl derivatives .
- Milestone Table :
| Step | Reaction | Key Parameter | Outcome |
|---|---|---|---|
| 1 | Bromination | FeBr₃, 25°C | 78% yield |
| 2 | Suzuki Coupling | Pd(PPh₃)₄, 80°C | 92% conversion |
| 3 | Deprotection | TBAF, RT | >95% purity |
Key Considerations
- Data Reproducibility : Adopt protocols from Acta Crystallographica Section E for crystallographic data reporting .
- Ethical Compliance : Ensure synthetic byproducts are disposed per EPA guidelines (non-halogenated waste codes).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
